Anti-HCV Replicon Potency: Alisporivir Demonstrates 10-Fold Higher Activity than Cyclosporine A
Alisporivir (synthesized via Alisporivir intermediate-1) demonstrates approximately 10-fold greater potency than cyclosporine A (CsA) in inhibiting HCV subgenomic replicon replication in Huh 5-2 cells [1]. In the luciferase reporter assay, Alisporivir achieved an EC50 of 0.27 ± 0.03 μg/mL, compared to CsA's EC50 of 2.8 ± 0.4 μg/mL in the same cell line and assay system. This potency advantage was further corroborated by RT-qPCR analysis showing a 4-fold greater activity for Alisporivir relative to CsA in Huh 5-2 cells, with an EC50 of 0.08 ± 0.02 μg/mL for Alisporivir in Huh 9-13 replicon cells [1].
| Evidence Dimension | Anti-HCV replicon inhibition potency (EC50) |
|---|---|
| Target Compound Data | 0.27 ± 0.03 μg/mL (luciferase assay); 0.08 ± 0.02 μg/mL (RT-qPCR in Huh 9-13 cells) |
| Comparator Or Baseline | Cyclosporine A (CsA): 2.8 ± 0.4 μg/mL (luciferase assay) |
| Quantified Difference | 10-fold lower EC50 than CsA in luciferase assay; 4-fold more potent than CsA by RT-qPCR |
| Conditions | HCV subgenomic replicon in Huh 5-2 cells; luciferase reporter assay; parallel testing |
Why This Matters
This 10-fold potency advantage directly translates to lower effective dosing requirements in downstream research and potential therapeutic development, making Alisporivir a superior selection over CsA for HCV replication studies.
- [1] Paeshuyse J, Kaul A, De Clercq E, Rosenwirth B, Dumont JM, Scalfaro P, Bartenschlager R, Neyts J. The non-immunosuppressive cyclosporin DEBIO-025 is a potent inhibitor of hepatitis C virus replication in vitro. Hepatology. 2006;43(4):761-770. doi:10.1002/hep.21102. View Source
